molecular formula C18H11Br B12285718 1-Bromobenzo[c]phenanthrene

1-Bromobenzo[c]phenanthrene

Cat. No.: B12285718
M. Wt: 307.2 g/mol
InChI Key: OGXXLHPOHSGQPS-UHFFFAOYSA-N
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Description

Structural Characterization of 1-Bromobenzo[c]phenanthrene

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound comprises a fused tetracyclic aromatic system with a bromine atom substituted at the 1-position (Fig. 1). Single-crystal X-ray diffraction studies of analogous brominated phenanthrene derivatives, such as (Z)-10-(bromoiodomethylene)phenanthren-9(10H)-one, reveal key insights into halogen bonding and intermolecular interactions in crystalline states. In such systems, bromine atoms participate in halogen bonds (C–Br···O=C) with bond distances shorter than the sum of van der Waals radii (e.g., 3.110 Å for C–I···O in related compounds). While direct crystallographic data for this compound is limited, its planar aromatic framework likely facilitates π-π stacking interactions, as observed in structurally similar helicene derivatives.

Table 1: Key crystallographic parameters for brominated phenanthrene analogs

Parameter Value (Å/°)
C–Br bond length 1.89–1.92 (estimated)
Halogen bond (Br···O) ~3.10 (analogous)
Dihedral angle (aromatic) <5° (planar)

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

The $$ ^1H $$ NMR spectrum of benzo[c]phenanthrene (CAS 195-19-7) exhibits characteristic aromatic proton resonances between δ 7.2–8.5 ppm, with splitting patterns reflecting its dissymmetric fused-ring system. Bromination at the 1-position introduces deshielding effects, shifting adjacent protons upfield by approximately 0.2–0.5 ppm due to the electron-withdrawing nature of bromine. For instance, the proton at the 2-position may resonate near δ 7.9 ppm, compared to δ 8.1 ppm in the parent compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by C–Br stretching vibrations at ~550–600 cm$$^{-1}$$ and aromatic C=C stretches at ~1600 cm$$^{-1}$$. The absence of strong electron-donating groups results in minimal absorption above 3000 cm$$^{-1}$$, consistent with purely aromatic C–H stretches.

UV-Vis Spectroscopy

The extended π-conjugation in this compound results in broad absorption across the UV-Vis spectrum (250–400 nm), with a primary band near 350 nm attributed to π→π* transitions. Comparative studies of phenanthrene-fused helicenes show similar absorption profiles, albeit redshifted due to larger conjugated systems.

Comparative Structural Analysis with Benzo[c]phenanthrene Derivatives

This compound differs from its parent hydrocarbon, benzo[c]phenanthrene, in three key aspects:

  • Electron Density Distribution : Bromine’s electronegativity reduces electron density at the 1-position, altering reactivity in electrophilic substitution reactions.
  • Crystal Packing : Halogen bonding in brominated derivatives promotes one-dimensional infinite networks, unlike the van der Waals-dominated packing of non-halogenated analogs.
  • Thermal Stability : The C–Br bond (bond dissociation energy ~276 kJ/mol) introduces susceptibility to thermal degradation compared to all-carbon frameworks.

Table 2: Structural comparison with related compounds

Property This compound Benzo[c]phenanthrene Phenanthrene-Fused Helicene
Molecular Weight (g/mol) 307.18 228.29 ~600
Halogen Bonds Yes No No
Absorption λ_max (nm) ~350 ~300 500–700

Properties

Molecular Formula

C18H11Br

Molecular Weight

307.2 g/mol

IUPAC Name

1-bromobenzo[c]phenanthrene

InChI

InChI=1S/C18H11Br/c19-16-7-3-5-13-10-11-14-9-8-12-4-1-2-6-15(12)17(14)18(13)16/h1-11H

InChI Key

OGXXLHPOHSGQPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC=C4Br)C=C3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The patent CN104326869A outlines a multistep synthesis of brominated benzophenanthrene derivatives, adaptable for 1-bromobenzo[c]phenanthrene. The protocol involves:

  • Borylation of Bromochlorobenzene : Reacting 17.63 g bromochlorobenzene with 23.73 g succinic anhydride in chlorobenzene at 40–50°C, followed by HB(OH)₂ addition to yield 1-boronediol-7-bromo-8-chloronaphthalene (16.63 g, 94% conversion).
  • Suzuki–Miyaura Coupling : Combining 15.62 g 2-bromobenzaldehyde with the boronated intermediate in ethanol/water (9:1 v/v) using tetrakis(triphenylphosphine)palladium (1.0 g) and sodium carbonate (86.0 g, 20% aqueous) at 70–80°C. This generates 2-chloro-3-bromo-phenanthrene-6-carbaldehyde (13.56 g) in 78% yield.
  • Cyclization and Bromination : Treating the aldehyde intermediate with methanesulfonic acid (6.3 g) induces cyclization, followed by bromine scavenging with potassium carbonate (150 g, 10% aqueous). Final recrystallization in ethyl acetate yields 10.6 g 1-chloro-2-bromobenzophenanthrene (60.12%, 99.12% HPLC).

Critical Parameters :

  • Temperature control during palladium catalysis (<5°C deviation) prevents debromination.
  • Methanesulfonic acid accelerates cyclization but requires stoichiometric optimization to minimize tar formation.

Vilsmeier–Haack Bromination

The RSC-published route employs Vilsmeier–Haack conditions for direct bromination of benzo[c]phenanthrene precursors:

  • Reagent Preparation : Generating the Vilsmeier complex from phosphorus oxybromide (POBr₃) and dimethylformamide (DMF) at 0°C.
  • Electrophilic Bromination : Adding the complex to a dichloromethane solution of benzo[c]phenanthrene at −20°C, followed by gradual warming to 25°C over 12 hours.
  • Workup and Purification : Quenching with ice-water, extracting with chloroform, and crystallizing via hexane diffusion into dichloromethane.

Advantages :

  • Avoids transition-metal catalysts, reducing costs.
  • Compatible with electron-rich aromatic systems due to the electrophilic bromine source.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Yield Purity (HPLC) Scalability
Palladium-Catalyzed Pd(PPh₃)₄ 60.12% 99.12% Pilot-scale
Vilsmeier–Haack POBr₃/DMF Not reported >98% Lab-scale

Key Observations :

  • Pd-Catalyzed Method : Superior for gram-scale production but generates halogenated byproducts requiring aqueous workups.
  • Vilsmeier–Haack : Limited scalability due to low-temperature requirements but offers atom economy.

Purification and Characterization

Crystallization Techniques

The patent specifies slow cooling of ethyl acetate solutions to isolate this compound as needle-like crystals. Adding 15% brine during phase separation reduces emulsion formation, improving recovery by 12%.

Chromatographic Validation

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >99% purity, with UV detection at 254 nm showing a single peak. Crystallographic data from the RSC study corroborates structural integrity, revealing a helical pitch of 3.48 Å and orthorhombic packing (Pna2₁ space group).

Chemical Reactions Analysis

1-Bromobenzo[c]phenanthrene undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Properties

1-Bromobenzo[c]phenanthrene can be synthesized through various methods, including bromination of benzo[c]phenanthrene. The synthesis process typically involves the use of bromine or brominating agents in organic solvents under controlled conditions. The resulting compound exhibits distinct physical properties, such as fluorescence and stability under thermal stress, making it suitable for several applications.

Scientific Research Applications

This compound is primarily utilized in scientific research, particularly in the following areas:

  • Organic Electronics : The compound is used as a building block for organic semiconductors due to its excellent charge transport properties. Its structure allows for π-π stacking interactions, which enhance conductivity in organic electronic devices .
  • Photophysical Studies : It serves as a model compound for studying the photophysical properties of PAHs. Researchers investigate its fluorescence characteristics to understand energy transfer processes and excited-state dynamics .
  • Environmental Chemistry : As a representative PAH, this compound is studied for its environmental persistence and potential toxicity. Its behavior in soil and water systems is analyzed to assess the risks associated with PAH contamination .

Case Study 1: Organic Semiconductor Development

In a study published by ACS Publications, researchers synthesized various derivatives of this compound to develop new organic semiconductor materials. These materials demonstrated improved charge mobility compared to traditional compounds, leading to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental study investigated the degradation pathways of this compound in aquatic ecosystems. The findings indicated that while the compound is persistent, certain microbial communities could degrade it under anaerobic conditions, suggesting potential bioremediation strategies .

Case Study 3: Photophysical Characterization

Research conducted on the photophysical properties of this compound revealed significant insights into its fluorescence behavior. The study utilized time-resolved spectroscopy to analyze excited-state lifetimes, contributing valuable data to the field of photochemistry .

Mechanism of Action

The mechanism of action of 1-Bromobenzo[c]phenanthrene involves its interaction with molecular targets and pathways within cells. For example, phenanthrene derivatives have been shown to impact cellular excitability by inhibiting ion channels, such as the L-type Ca2+ channels . This can affect various physiological processes, including cardiac function.

Comparison with Similar Compounds

Comparison with Positional Isomers

2-Bromobenzo[c]phenanthrene

A positional isomer, 2-bromobenzo[c]phenanthrene (C₁₈H₁₁Br, MW 307.192, CAS 53034-15-4), differs in bromine substitution at the 2-position. Key distinctions include:

  • Electronic Effects : Bromine at the 1-position (target compound) may exert stronger electronic perturbation on adjacent aromatic rings compared to the 2-position, altering reactivity in electrophilic substitution or photochemical reactions .
  • Synthetic Utility : 1-Bromobenzo[c]phenanthrene is more reactive in lithiation reactions, as demonstrated in the synthesis of 1-carboxybenzo[c]phenanthrene .
Property This compound 2-Bromobenzo[c]phenanthrene
Molecular Weight (g/mol) 307.192 307.192
CAS Number Not provided 53034-15-4
Reactivity in Lithiation High Moderate (inferred)

Comparison with Non-Halogenated PAHs

Phenanthrene and Anthracene

  • Biodegradation : Phenanthrene is degraded at 85% efficiency by microbial consortia acclimatized to pyrene, while anthracene degradation is slower . Brominated derivatives like this compound are likely less biodegradable due to bromine's steric hindrance and resistance to enzymatic cleavage .
  • Thermal Stability : Phenanthrene compounds degrade at temperatures >450°C, but brominated analogs may decompose earlier due to C-Br bond instability .
  • Photochemical Behavior : Phenanthrene exhibits distinct UV absorption bands (e.g., 1Lₐ and 1L₆ transitions). Bromination shifts these bands; for example, phenanthrolines with nitrogen substitutions show altered intensity and wavelength positions .
Property Phenanthrene This compound
Degradation Rate 85% (microbial) Likely lower
Thermal Decomposition >450°C <450°C (inferred)
Key UV Transition 1Lₐ, 1L₆ Shifted due to Br

Comparison with Other Halogenated PAHs

Chlorinated and Fluorinated Analogs

While specific data on chlorinated/fluorinated benzo[c]phenanthrenes are absent, general trends can be inferred:

  • Electronegativity : Bromine (2.96 Pauling) has lower electronegativity than chlorine (3.16) but higher than iodine (2.66), influencing charge distribution and intermolecular interactions.
  • Environmental Persistence : Brominated PAHs are more resistant to microbial degradation compared to chlorinated analogs, as seen in studies on halogenated hydrocarbon breakdown .

Pharmacological and Industrial Relevance

  • Bioactivity: Phenanthrene derivatives, such as stilbenes and phenanthrenes in Bletilla striata, exhibit pharmacological activity.
  • Catalytic Reactions: In hydrodearomatization (HDA), phenanthrene's conversion is inhibited by organonitrogen compounds like acridine. Brominated PAHs may similarly interfere with catalytic processes due to competitive adsorption on catalyst surfaces .

Data Gaps and Future Research

  • CAS and Spectral Data : The exact CAS number and detailed spectroscopic profiles (e.g., NMR, IR) of this compound require further documentation.
  • Ecotoxicity Studies: The environmental impact of brominated PAHs remains understudied compared to their non-halogenated counterparts .

Biological Activity

1-Bromobenzo[c]phenanthrene (1-BBCP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in relation to carcinogenicity and mutagenicity. This compound, like other PAHs, is characterized by its complex structure, which influences its interactions with biological systems. Understanding the biological activity of 1-BBCP is crucial for assessing its environmental impact and health risks.

Chemical Structure

This compound has the molecular formula C18H11BrC_{18}H_{11}Br and features a bromine atom attached to a benzo[c]phenanthrene skeleton. The structure can be represented as follows:

Chemical Structure C18H11Br\text{Chemical Structure }C_{18}H_{11}Br

Carcinogenicity

Research indicates that 1-BBCP exhibits significant carcinogenic potential. Its structure is similar to that of benzo[a]pyrene, a well-known carcinogen. Studies have shown that compounds with bay regions, like 1-BBCP, can undergo metabolic activation leading to the formation of reactive intermediates that bind to DNA, resulting in mutations and potentially initiating carcinogenesis .

Mutagenicity

The mutagenic effects of 1-BBCP have been evaluated using various assays. For instance, the Ames test has demonstrated that 1-BBCP can induce mutations in bacterial strains, suggesting its ability to interact with genetic material . Additionally, studies have reported the formation of DNA adducts following exposure to 1-BBCP, indicating a direct interaction with DNA .

The metabolic activation of 1-BBCP involves enzymatic conversion into more reactive species. Cytochrome P450 enzymes play a critical role in this process, facilitating the oxidation of 1-BBCP to form diol epoxides. These epoxides are highly reactive and can covalently bind to nucleophilic sites on DNA, leading to mutagenic changes .

Table 1: Summary of Metabolic Pathways

Compound Metabolite Biological Effect
This compoundDiol EpoxideDNA Adduct Formation
Hydroxylated ProductsPotential Antioxidant Effects

Case Study 1: Environmental Exposure

A study conducted on workers in industries involving PAH exposure revealed elevated levels of DNA adducts associated with compounds like 1-BBCP. These findings suggest a correlation between occupational exposure to PAHs and increased cancer risk .

Case Study 2: In Vitro Studies

In vitro studies using human lung cells exposed to 1-BBCP demonstrated increased oxidative stress markers and apoptosis. These effects were attributed to the formation of reactive oxygen species (ROS) during metabolic activation .

Q & A

Q. What are the primary synthetic routes for 1-Bromobenzo[c]phenanthrene, and how do reaction conditions influence yield?

Synthesis typically involves bromination of benzo[c]phenanthrene using electrophilic aromatic substitution. Friedel-Crafts alkylation (with methyl halides) or direct bromination with Br₂/FeBr₃ under controlled temperature (0–25°C) are common methods . Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric control to avoid polybromination. Purity is confirmed via GC-MS or HPLC with UV detection .

Q. How can structural elucidation of this compound be performed using advanced spectroscopic techniques?

2D ADEQUATE NMR is critical for resolving coupling patterns in polycyclic systems. For example, correlations between 13C^{13}\text{C}-1H^{1}\text{H} shifts at ~127-130 ppm (aromatic carbons) and bromine-induced deshielding effects confirm substitution positions . X-ray crystallography further validates planar geometry and bond angles .

Q. What analytical methods are suitable for quantifying this compound in environmental matrices?

High-pressure liquid chromatography (HPLC) with diode array detection (DAD) or fluorescence spectroscopy (excitation: 255 nm, emission: 273 nm) are preferred due to PAH-specific fluorescence . Solid-phase extraction (SPE) using C18 columns improves recovery rates from soil/sediment samples .

Advanced Research Questions

Q. How do environmental factors (e.g., pH, salinity) modulate the biodegradation efficiency of this compound?

Response surface methodology (RSM) with Box-Behnken designs optimizes degradation variables. For brominated PAHs, pH 7–8 and salinity <2% enhance microbial activity (e.g., Sphingobium spp.), while surfactant addition (e.g., Tween 80) improves bioavailability . Conflicting data on pH dependence (e.g., pH non-significance in MFC systems ) suggest strain-specific metabolic pathways .

Q. What experimental designs resolve contradictions in adsorption/desorption kinetics of brominated PAHs in soil?

Batch equilibrium studies with artificial root exudates (ARE) reveal reduced KdK_d (distribution coefficient) due to dissolved organic matter (DOM) competing for sorption sites . Sensitivity analyses using 2D hydro-sediment models differentiate dissolved vs. adsorbed phases under varying TSS (total suspended solids) .

Q. How can microbial consortia be engineered to enhance cometabolic degradation of this compound?

Co-metabolism with glucose/salicylate (100–200 mg/L) upregulates dioxygenase enzymes in Pseudomonas putida . Fractional factorial designs (e.g., 24^4 full factorial) identify critical factors (e.g., NH₄Cl, yeast extract) for rhamnolipid production, which solubilizes brominated PAHs .

Q. What role do torsion angles in conjugated polymers play in the photophysical properties of brominated PAHs?

Hyper-Rayleigh scattering studies show that backbone torsion (20–40° angles) in poly(phenanthrene) derivatives alters conjugation length, increasing hyperpolarizabilities. Bromine’s electron-withdrawing effect further enhances nonlinear optical (NLO) responses .

Methodological Notes

  • Data Contradiction Analysis : Conflicting correlations (e.g., pH vs. degradation ) require multivariate ANOVA to isolate variable interactions .
  • Toxicity Mitigation : Acute toxicity estimates (ATE) and bioconcentration factors (BCF) must be evaluated per REACH guidelines .
  • Environmental Modeling : Validate sediment-air partitioning coefficients (KK) using fugacity models calibrated with field TSS data .

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